4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Overview
Description
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a piperidine moiety
Mechanism of Action
Target of Action
The primary target of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is the COX-1 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with the COX-1 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain signaling.
Result of Action
The inhibition of the COX-1 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Alkylation: The nitrated benzamide is then subjected to alkylation with 2-chloroethylpiperidine hydrochloride in the presence of a base such as potassium carbonate. This step introduces the piperidine moiety to the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of nitrobenzamides and their derivatives.
Industrial Research: It is employed in the development of new materials and chemical processes due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(2-(morpholin-4-yl)ethyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
4-Nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activity. The piperidine moiety enhances the compound’s solubility and membrane permeability, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
4-nitro-N-(2-piperidin-1-ylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFLFCAHZFGBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363450 | |
Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-31-9 | |
Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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